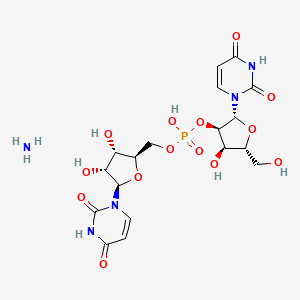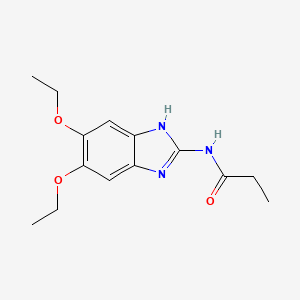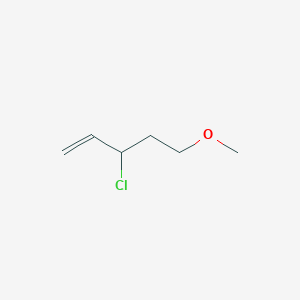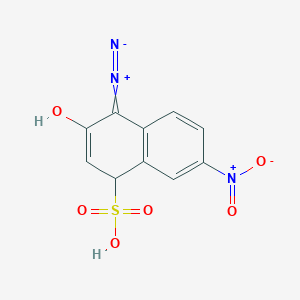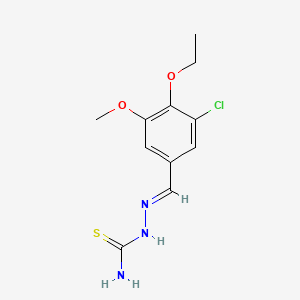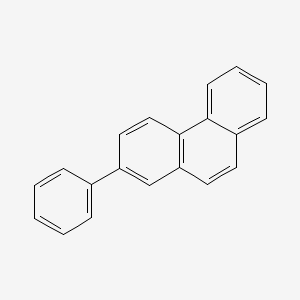
2-Phenylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H14. It consists of a phenanthrene core with a phenyl group attached at the second position. This compound is of significant interest due to its unique structural properties and its presence in various natural and synthetic environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenylphenanthrene involves the photocyclization of stilbene derivatives. For instance, triphenylethylene can be irradiated in the presence of iodine in cyclohexane to yield 9-phenylphenanthrene, which can then be converted to this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst like Raney nickel can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Aplicaciones Científicas De Investigación
2-Phenylphenanthrene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, PAHs like this compound are studied for their potential biological activities and interactions.
Mecanismo De Acción
The mechanism by which 2-Phenylphenanthrene exerts its effects is primarily through its interactions with other organic molecules. It can undergo various chemical transformations, such as phenyl group shifts, which are influenced by the compound’s thermodynamic stability and the reaction conditions . These transformations can affect the compound’s behavior and reactivity in different environments.
Comparación Con Compuestos Similares
Phenanthrene: A PAH with three fused benzene rings, used in the production of dyes, plastics, and pesticides.
Methylphenanthrene: A methyl-substituted derivative of phenanthrene, used as a maturity indicator in geochemical studies.
Phenylanthracene: Another PAH with a phenyl group attached to an anthracene core, studied for its photophysical properties.
Uniqueness: 2-Phenylphenanthrene is unique due to its specific structural arrangement, which influences its chemical reactivity and stability. Its presence in various natural and synthetic environments makes it a valuable compound for geochemical and industrial studies.
Propiedades
Número CAS |
4325-77-3 |
|---|---|
Fórmula molecular |
C20H14 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-6-15(7-3-1)17-12-13-20-18(14-17)11-10-16-8-4-5-9-19(16)20/h1-14H |
Clave InChI |
OSOLELDZBFOFHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
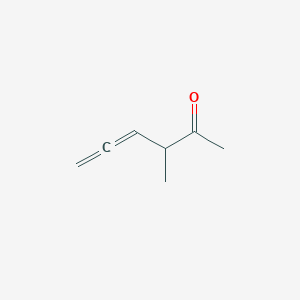
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
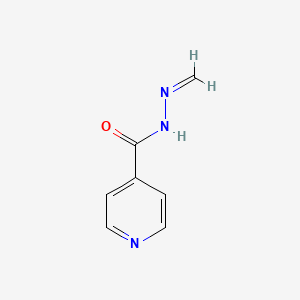
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
